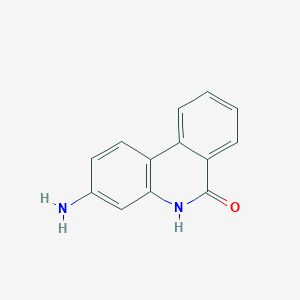

3-Aminophenanthridin-6(5h)-one

描述

Structure

3D Structure

属性

CAS 编号 |

22860-48-6 |

|---|---|

分子式 |

C13H10N2O |

分子量 |

210.23 g/mol |

IUPAC 名称 |

3-amino-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H10N2O/c14-8-5-6-10-9-3-1-2-4-11(9)13(16)15-12(10)7-8/h1-7H,14H2,(H,15,16) |

InChI 键 |

DCUQUNJESLMZPF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)NC2=O |

产品来源 |

United States |

Synthetic Methodologies for 3 Aminophenanthridin 6 5h One and Its Analogues

Classical and Established Synthetic Routes to Phenanthridinones

Aryl-Aryl Coupling Reactions

The formation of a biaryl bond is a critical step in the synthesis of the phenanthridinone skeleton. Aryl-aryl coupling reactions provide a direct method for creating this crucial carbon-carbon bond. nih.gov These reactions typically involve the coupling of two different aryl partners. A common strategy involves the intramolecular cyclization of appropriately substituted benzanilides. nih.gov For instance, the palladium-catalyzed coupling of N-benzoyl-o-iodoanilides can yield phenanthridinones, although this may require a subsequent deprotection step. rsc.org

Another approach within this category is the cross-dehydrogenative coupling (CDC), which offers a more atom-economical and environmentally friendly alternative by avoiding pre-functionalization of the starting materials. rsc.org For example, the use of sodium persulfate as an oxidant can facilitate the coupling of simple arenes to form phenanthridinone derivatives. rsc.org

N-Aryl Coupling Reactions

N-aryl coupling reactions represent another significant pathway to phenanthridinones, focusing on the formation of the key carbon-nitrogen bond to complete the heterocyclic ring. mdpi.comnih.gov These methods can be catalyzed by transition metals or, in some cases, proceed under metal-free conditions. nih.gov

A notable example is the oxidative intramolecular palladium-catalyzed C-H amination of arenes. This method has been successfully employed for the synthesis of phenanthridin-6-one. nih.gov Another strategy involves the reaction of N-aryl-2-aminopyridines with 2-iodobenzoic acids in the presence of a palladium catalyst and a silver oxide promoter, using water as a green solvent. rsc.org

Biaryl Coupling Approaches

Biaryl coupling strategies are central to the construction of the phenanthridinone core, as they directly form the biphenyl (B1667301) backbone of the molecule. nih.gov These methods have evolved from classical procedures to more efficient transition-metal-catalyzed processes. rsc.org

One prominent approach involves the palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides. This method allows for the regioselective synthesis of N–H phenanthridinones in a one-pot reaction without the need for a separate deprotection step and is applicable even to less reactive o-chlorobenzamides. rsc.org A "transition-metal-free" alternative for intramolecular biaryl coupling of o-halo-N-arylbenzylamines has also been developed, utilizing potassium tert-butoxide. acs.org This reaction is believed to proceed through an intramolecular homolytic aromatic substitution mechanism. acs.org

Transition Metal-Catalyzed Cyclization and Annulation Strategies

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of phenanthridinones has greatly benefited from these advancements, particularly through palladium-catalyzed reactions. nih.gov

Palladium-Mediated Ullmann Cross-Coupling Methods

The Ullmann reaction, a classical method for forming carbon-carbon and carbon-heteroatom bonds, has been significantly improved through palladium catalysis. researchgate.net This modern variant allows for the cross-coupling of two different halogen-containing compounds under milder conditions than the traditional, often harsh, Ullmann reaction conditions. researchgate.net

A two-step procedure for synthesizing 6(5H)-phenanthridinones involves the palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-esters. acs.orgnih.gov The resulting β-aryl derivatives are then converted to the final phenanthridinone product through reductive cyclization. acs.orgnih.gov For instance, the cross-coupling of 1-bromo-2-nitrobenzene (B46134) with methyl 2-iodobenzoate (B1229623) yields a biaryl intermediate that can be cyclized to form the phenanthridinone skeleton. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 1-Bromo-2-nitrobenzene | Methyl 2-iodobenzoate | Pd(OAc)2, PPh3, Cu, MeCN | 2'-Methoxycarbonyl-2-nitrobiphenyl | 85% | acs.org |

| 2'-Methoxycarbonyl-2-nitrobiphenyl | H2 | Pd/C, EtOAc | Phenanthridin-6(5H)-one | 98% | acs.org |

Decarboxylative Amidation Reactions

Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis, providing an alternative to traditional cross-coupling methods. mdpi.com In the context of phenanthridinone synthesis, intramolecular decarboxylative amidation offers a novel route to these heterocyclic compounds.

One approach involves the palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids with aryl bromides. mdpi.com A significant advancement is the development of a transition-metal-free method for the intramolecular decarboxylative amidation of unactivated arenes. mdpi.comacs.org This reaction, promoted by sodium persulfate (Na2S2O8), involves the decarboxylative cyclization of biaryl-2-oxamic acids to produce phenanthridinones in good to excellent yields. mdpi.comresearchgate.net The reaction is believed to proceed through a radical pathway. mdpi.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Biphenyl-2-oxamic acid | Na2S2O8 | DMSO, 110 °C | Phenanthridin-6(5H)-one | 85% | researchgate.net |

| 4'-Methoxybiphenyl-2-oxamic acid | Na2S2O8 | DMSO, 110 °C | 2-Methoxyphenanthridin-6(5H)-one | 82% | researchgate.net |

| 4'-Chlorobiphenyl-2-oxamic acid | Na2S2O8 | DMSO, 110 °C | 2-Chlorophenanthridin-6(5H)-one | 78% | researchgate.net |

Aryne Annulation Processes

Aryne-mediated reactions provide a powerful tool for the construction of the phenanthridinone scaffold, often involving the simultaneous formation of C-C and C-N bonds. mdpi.comnih.gov A notable approach involves the palladium-catalyzed annulation of arynes with substituted o-halobenzamides. nih.gov This method is advantageous due to its single-step nature and tolerance of various functional groups under relatively mild conditions. nih.gov The generation of arynes from o-(trimethylsilyl)aryl triflates via fluoride-induced 1,2-elimination is a commonly employed strategy in these syntheses. nih.govorgsyn.orgorgsyn.org

The palladium-catalyzed reaction between an o-halobenzamide and an aryne precursor, such as 2-(trimethylsilyl)aryl triflate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF), leads to the formation of N-substituted phenanthridinones in good yields. nih.gov The reaction is typically carried out in a solvent system like toluene/acetonitrile at elevated temperatures. nih.gov A variety of functional groups on the benzamide (B126) and the aryne precursor are tolerated, allowing for the synthesis of a diverse range of phenanthridinone derivatives. nih.govorgsyn.orgorgsyn.org

Table 1: Palladium-Catalyzed Synthesis of Phenanthridinones via Aryne Annulation nih.gov

| Entry | 2-Bromobenzamide | Aryne Precursor | Product | Yield (%) |

| 1 | N-Methyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Methylphenanthridin-6(5H)-one | 85 |

| 2 | N-Ethyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Ethylphenanthridin-6(5H)-one | 82 |

| 3 | N-Propyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Propylphenanthridin-6(5H)-one | 78 |

| 4 | N-Butyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | 5-Butylphenanthridin-6(5H)-one | 75 |

C-C Coupling Reactions

Carbon-carbon (C-C) coupling reactions are fundamental in organic synthesis and have been extensively utilized for the construction of the biaryl backbone of phenanthridinones. mdpi.comchiba-u.jp Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of C-C bonds between sp2 hybridized carbon atoms. chiba-u.jp

One prominent strategy involves the intramolecular Heck reaction of o-halobenzamides. nih.gov Additionally, Suzuki-Miyaura cross-coupling reactions between 2-halobenzoates and 2-aminophenylboronic acids, catalyzed by palladium complexes, provide a convenient one-step route to phenanthridinones. mdpi.com The choice of ligand, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), is often crucial for the efficiency of these transformations. mdpi.com

Another powerful approach is the palladium-catalyzed dual C-H activation of N-methoxybenzamides with aryl halides, which allows for the one-pot formation of both the C-C and C-N bonds required for the phenanthridinone core. nih.govcapes.gov.br This method is highly atom-efficient and avoids the need for pre-functionalized substrates. nih.gov

Table 2: Synthesis of Phenanthridinones via C-C Coupling Reactions mdpi.combrynmawr.edu

| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| 1 | N-Methyl-2-bromobenzanilide | - | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 120 °C | 5-Methylphenanthridin-6(5H)-one | 92 |

| 2 | 2-Iodobenzoic acid | N-Phenyl-2-aminopyridine | Pd(OAc)₂, PPh₃, K₂CO₃, DMA, 130 °C | 5-Phenylphenanthridin-6(5H)-one | 85 |

| 3 | Benzoic acid | - | Birch reduction-alkylation, then Heck reaction | Quaternary carbon-containing phenanthridinones | - |

Photocatalyzed and Radical-Mediated Synthetic Pathways

In recent years, photocatalysis has emerged as a powerful and sustainable tool for the synthesis of complex organic molecules, including phenanthridinones. nih.govbeilstein-journals.org These methods often proceed under mild conditions, utilizing visible light as the energy source. acs.orgnih.gov

Visible Light-Driven Approaches

Visible-light-promoted direct oxidative C-H amidation offers a straightforward strategy for constructing the phenanthridinone scaffold. acs.orgnih.gov In this approach, an amidyl radical is generated from a simple amide precursor through a single-electron transfer (SET) process under blue LED illumination. nih.govacs.orgnih.gov This radical then undergoes intramolecular cyclization onto the adjacent aryl ring, followed by oxidation to afford the phenanthridinone product. nih.govacs.org This method has been successfully applied to a variety of benzamide derivatives, demonstrating good functional group tolerance. nih.gov For instance, the use of photocatalysts like fac-Ir(ppy)₃ has been reported for these transformations. beilstein-journals.org

Single-Electron Transfer (SET)-Enabled Transformations

Single-electron transfer (SET) is a key mechanistic step in many photocatalyzed and radical-mediated reactions for phenanthridinone synthesis. acs.orgnih.gov The generation of an amidyl radical from an N-H bond of an amide precursor via SET is a common strategy. acs.orgnih.gov This can be achieved using a photocatalyst that, upon excitation by visible light, becomes a potent oxidant capable of abstracting an electron from the amide. nih.gov The resulting radical cation can then deprotonate to form the crucial amidyl radical intermediate. researchgate.net Another SET-based approach involves the reduction of aryl halides to generate aryl radicals, which can then initiate cyclization. A recently developed method utilizes the CO₂ radical anion (CO₂•⁻), generated from cesium formate (B1220265) under light irradiation, to initiate a radical cascade for the synthesis of phenanthridinones from substituted aryl iodide derivatives. acs.org

Homolytic Aromatic Substitution via Radical Intermediates

Homolytic aromatic substitution (HAS) provides another avenue for the synthesis of phenanthridinones, often involving radical intermediates. rsc.orgrsc.org Base-promoted homolytic aromatic substitution (BHAS) of benzamides has been employed to form the phenanthridinone ring. researchgate.net These reactions typically require a base, such as potassium tert-butoxide (KOtBu), and can be promoted by heat or, more recently, by light. researchgate.netresearchgate.net

Visible-light-driven, transition-metal-free intramolecular arylation of N-(2-halobenzyl)-N-methylanilines has been reported to proceed via a photo- and base-promoted homolytic aromatic substitution mechanism. researchgate.net This process is believed to involve a photoinduced electron transfer to generate the key radical intermediates. researchgate.net Furthermore, an iron(III)-NHC complex has been utilized as a photocatalyst for green-light-driven BHAS reactions, expanding the substrate scope to include functionalities like aldehydes and esters. nih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. organic-chemistry.orgtaylorfrancis.com This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.net

A palladium-catalyzed multicomponent reaction involving anilines, carbon monoxide (CO), and arynes has been developed for the direct synthesis of the phenanthridinone scaffold through C-H bond activation. researchgate.netacs.orgnih.govfigshare.com This method allows for the facile combination of readily available anilines and aryne precursors without the need for prefunctionalization, making it a practical and efficient route to a wide range of phenanthridinones. acs.orgnih.govfigshare.com The reaction is believed to proceed through a sequence of steps including the formation of a palladacycle, insertion of CO and the aryne, and subsequent reductive elimination to afford the final product. researchgate.net

Another example is a CAN-catalyzed multicomponent reaction between an ortho-nitrochalcone, ethyl acetoacetate, and a primary amine to form 4,6-diaryl-5,6-dihydroanthranilate derivatives. These intermediates can then be converted to 7-aminophenanthridin-6(5H)-one derivatives through a sequence of oxidative dehydrogenation and reductive cyclization. nih.gov

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)-Catalyzed Reactions

Cerium(IV) ammonium nitrate (CAN) is a powerful and versatile one-electron oxidizing agent that has found application in the synthesis of various heterocyclic compounds. nih.govorganic-chemistry.org Its ability to generate electrophilic radicals facilitates key bond-forming reactions. organic-chemistry.org In the context of phenanthridinone synthesis, CAN is instrumental in multi-component reactions that build the necessary precursors.

One notable method involves a CAN-catalyzed multicomponent reaction between an ortho-nitrochalcone, ethyl acetoacetate, and a primary amine to produce a 4,6-diaryl-5,6-dihydroanthranilate derivative. nih.gov This intermediate is then subjected to subsequent oxidative dehydrogenation and reductive cyclization to yield the final 7-aminophenanthridin-6(5H)-one analogues. nih.gov The initial CAN-catalyzed step is crucial for efficiently assembling the complex molecular framework from simple starting materials. nih.gov CAN's utility as a catalyst in aqueous media and at ambient temperatures for other nitrogen-containing compounds further highlights its potential in green and sustainable chemistry. scirp.org

Table 1: CAN-Catalyzed Synthesis of Phenanthridinone Precursors

| Reactants | Catalyst | Key Transformation | Product Type | Ref. |

|---|

Oxidative and Reductive Cyclization Protocols

Cyclization reactions are fundamental to the construction of the tricyclic phenanthridinone core. Both oxidative and reductive strategies are employed, often as the final ring-closing step in a synthetic sequence.

Oxidative dehydrogenation is a powerful strategy that forms the phenanthridinone ring through an intramolecular C-H amination or arylation, avoiding the need for pre-functionalized starting materials like ortho-halogenated benzanilides. mdpi.comnih.gov These reactions often utilize a catalyst and an oxidant to facilitate the C-N or C-C bond formation.

For instance, palladium(II) acetate (B1210297) can catalyze the intramolecular ortho-arylation of benzanilides in the presence of an oxidant like sodium persulfate (Na₂S₂O₈). mdpi.com Molecular oxygen has also been employed as a green terminal oxidant in similar palladium-catalyzed systems. mdpi.com A transition-metal-free approach utilizes visible light and a photocatalyst, such as 1-chloroanthraquinone, to effect the cyclization of benzamides under an air atmosphere. mdpi.comacs.org This method proceeds through the generation of an amidyl radical which undergoes intramolecular cyclization. mdpi.com Another metal-free method involves the use of iodine and an oxidant like di-tert-butyl peroxide (DTBP). mdpi.com

Following the CAN-catalyzed synthesis of dihydroanthranilate derivatives, oxidative dehydrogenation of the central ring is a key step. This is often accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to aromatize the ring system before the final reductive cyclization. nih.gov

Table 2: Selected Oxidative Dehydrogenation Methods for Phenanthridinone Synthesis

| Substrate | Catalyst/Reagent | Oxidant | Key Feature | Ref. |

|---|---|---|---|---|

| Benzanilides | Pd(OAc)₂ | Na₂S₂O₈ or O₂ | Pd-catalyzed C-H arylation | mdpi.com |

| Benzanilides | 1-Chloroanthraquinone | Air (O₂) | Visible-light photocatalysis | mdpi.comacs.org |

| 2-Phenylbenzamides | Iodine | DTBP | Metal-free C-H amination | mdpi.com |

Reductive cyclization is a classic and reliable method for synthesizing phenanthridinones, typically starting from precursors containing a nitro group ortho to the site of cyclization. The reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with a carbonyl moiety, is the key transformation.

A common strategy involves the synthesis of 2'-nitro-[1,1'-biphenyl]-2-carboxamides, which can be cyclized to form the phenanthridinone ring. The reduction of the nitro group can be achieved with various reagents. A prominent example is the Cadogan reaction, which uses phosphites or phosphines, like triphenylphosphine (B44618) (PPh₃), to deoxygenate the nitro group, leading to cyclization. nih.govamazonaws.com This method is valued for its tolerance of a wide range of functional groups. nih.gov Palladium-catalyzed reactions using carbon monoxide (CO) as both the reductant and a source of the carbonyl group for cyclization of nitroarenes are also effective. researchgate.netmdpi.com

In the multi-step synthesis of 7-aminophenanthridin-6(5H)-one derivatives, the final step after forming the aromatized precursor is a reductive cyclization of the nitro group to form the lactam ring of the phenanthridinone core. nih.gov

Table 3: Common Reductive Cyclization Strategies

| Precursor | Reagent/Catalyst | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| 2-Nitrobiphenyl derivative | Triphenylphosphine (PPh₃) | Cadogan-type reductive deoxygenation | Carbazole/Phenanthridinone | nih.govamazonaws.com |

| 2'-Nitro-[1,1'-biphenyl]-2-carboxamide | Various reducing agents | Intramolecular reductive amidation | Phenanthridinone | nih.gov |

Innovations in Sustainable Synthesis

Recent advances in organic synthesis have prioritized the development of more sustainable and environmentally friendly methods. For phenanthridinone synthesis, this translates to minimizing the use of transition metals and avoiding halogenated substrates.

While many syntheses of phenanthridinones rely on transition metals like palladium, several metal-free alternatives have been developed. mdpi.com These methods often leverage radical chemistry or photocatalysis. For example, base-promoted homolytic aromatic substitution allows for the cyclization of benzamides at high temperatures. researchgate.net

Visible-light-driven approaches represent a significant advance in sustainable synthesis. researchgate.net Using an organic photocatalyst, it is possible to generate an amidyl radical from a simple benzamide, which then cyclizes and is oxidized to the phenanthridinone. mdpi.comacs.org Another strategy involves the intramolecular decarboxylative amidation of unactivated arenes promoted by sodium persulfate (Na₂S₂O₈), which proceeds without any metal catalyst. researchgate.net Mechanochemical methods, using ball-milling, have also been employed for the synthesis of phenanthridinone derivatives from N-methoxy-[1,1'-biphenyl]-2-carboxamides in solvent-free conditions, using reagents like N-bromosuccinimide (NBS) to facilitate the C-N coupling. nih.gov

Traditional cross-coupling reactions for building the biphenyl backbone of phenanthridinones often start with halogenated arenes. mdpi.com Moving away from these substrates is a key goal for green chemistry. Halogen-free coupling approaches typically involve the direct C-H activation and functionalization of two unhalogenated arene partners.

Palladium-catalyzed oxidative dehydrogenative cross-coupling reactions can form the key biaryl C-C bond from non-halogenated benzanilides. researchgate.net These reactions directly couple two C-H bonds to form the desired product. Another approach is the use of visible light to perform an intramolecular C-H arylation, which can be applied to N-phenylbenzamides using methanesulfonic acid under UV irradiation. researchgate.netresearchgate.net These methods represent a more atom-economical and sustainable route to the phenanthridinone scaffold by avoiding the synthesis and use of halogenated intermediates. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Aminophenanthridin-6(5H)-one |

| Cerium(IV) ammonium nitrate |

| Ethyl acetoacetate |

| Sodium persulfate |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |

| Triphenylphosphine |

| Palladium(II) acetate |

| 1-chloroanthraquinone |

| Di-tert-butyl peroxide |

| N-bromosuccinimide |

Mechanochemical Synthesis Developments

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to initiate chemical reactions, has emerged as a significant advancement in green chemistry. acs.orgrsc.org This approach often circumvents the need for bulk solvents, leading to reduced waste, lower energy consumption, and potentially novel reaction pathways compared to traditional solution-based methods. acs.orgbeilstein-journals.org In the context of phenanthridinone synthesis, mechanochemistry offers an efficient and sustainable alternative.

Recent research has demonstrated a highly efficient, metal-free method for the preparation of phenanthridinones under mechanochemical ball-milling conditions. thieme-connect.com This strategy employs N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), as bifunctional reagents. These reagents facilitate a cascade reaction that begins with an oxidative C–N coupling, followed by halogenation of the phenanthridinone ring system. thieme-connect.com

The process is notable for its operational simplicity and sustainability, avoiding the use of toxic solvents and minimizing purification steps. thieme-connect.com The reaction mechanism is proposed to proceed through a radical pathway. Homolysis of the N-halosuccinimide bond generates a succinimide (B58015) radical and a halogen radical. The succinimide radical reacts with the N-aryl-2-halobenzamide substrate, leading to an intermediate that undergoes intramolecular cyclization. Aromatization, assisted by the halogen radical, forms the phenanthridinone ring, which can then be further halogenated by the excess halogen radical. thieme-connect.com

Interestingly, the choice of the N-halosuccinimide dictates the final product. While NBS and NCS provide halogenated phenanthridinones, the use of N-iodosuccinimide (NIS) under the same conditions results only in the cyclized, non-halogenated phenanthridinone product. thieme-connect.com This is attributed to the lower reactivity of the iodine radical in the halogenation step for these electron-deficient substrates. thieme-connect.com The regioselectivity of the halogenation has also been noted, with chlorination primarily occurring at the para-position relative to the newly formed C–N bond of the phenanthridinone core. colab.ws

The versatility of this mechanochemical method has been demonstrated with a variety of substrates, consistently providing the desired products in moderate to high yields. thieme-connect.com The success of this approach has also been extended to large-scale synthesis, highlighting its practical applicability and superiority over some existing methods when evaluated by environmental impact factors. thieme-connect.com

Research Findings: Mechanochemical Synthesis of Phenanthridinones

The following table summarizes the results from a study on the mechanochemical cascade reaction for synthesizing phenanthridinone analogues. The reactions were performed using a planetary ball mill.

| Entry | Substrate (N-arylbenzamide) | Reagent | Product | Yield (%) |

| 1 | N-phenyl-2-bromobenzamide | NBS | 2-Bromo-phenanthridin-6(5H)-one | 85 |

| 2 | N-(4-methylphenyl)-2-bromobenzamide | NBS | 2-Bromo-8-methyl-phenanthridin-6(5H)-one | 81 |

| 3 | N-(4-methoxyphenyl)-2-bromobenzamide | NBS | 2-Bromo-8-methoxy-phenanthridin-6(5H)-one | 75 |

| 4 | N-(4-chlorophenyl)-2-bromobenzamide | NBS | 2-Bromo-8-chloro-phenanthridin-6(5H)-one | 78 |

| 5 | N-phenyl-2-chlorobenzamide | NCS | 2-Chloro-phenanthridin-6(5H)-one | 72 |

| 6 | N-phenyl-2-iodobenzamide | NIS | Phenanthridin-6(5H)-one | 88 |

| Table based on research findings from Bera, S. K., & Mal, P. (2021). thieme-connect.com |

Design and Synthesis of 3 Aminophenanthridin 6 5h One Derivatives and Analogues

Structural Modification Strategies for Enhanced Bioactivity

The journey to enhance the biological activity of the 3-Aminophenanthridin-6(5H)-one core involves a variety of strategic chemical modifications. These strategies are aimed at optimizing the compound's interaction with its biological target, improving its pharmacokinetic profile, and reducing potential off-target effects. Key approaches include the introduction of various substituents on the phenanthridinone ring system, modification of existing functional groups, and the construction of hybrid molecules that integrate other pharmacologically active moieties.

One of the primary strategies involves the alkylation, arylation, or acylation of the amino group at the C3 position . These modifications can influence the compound's hydrogen bonding capacity, lipophilicity, and steric bulk, all of which are critical for target binding. For instance, the introduction of small alkyl groups can enhance cell permeability, while larger aromatic or acyl groups can provide additional binding interactions with the target protein.

Another common approach is the substitution at various positions on the aromatic rings of the phenanthridinone scaffold. The addition of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which in turn can affect its reactivity and binding affinity. Halogenation, for example, is a widely used strategy to improve metabolic stability and enhance binding through halogen bonding.

Furthermore, modifications at the N5 position of the lactam ring are frequently explored. The introduction of different substituents at this position can alter the planarity of the molecule and influence its solubility and metabolic fate. These modifications can range from simple alkyl chains to more complex cyclic or aromatic systems. The overarching goal of these strategies is to systematically probe the structure-activity relationship and identify derivatives with superior therapeutic potential.

Development of Multitarget Phenanthridin-6(5H)-one Derivatives (e.g., APH compounds)

In recent years, there has been a growing interest in the development of multitarget drugs, which can simultaneously modulate multiple biological pathways involved in a disease. This approach is particularly relevant for complex multifactorial disorders like neurodegenerative diseases. The 7-aminophenanthridin-6(5H)-one scaffold has proven to be a versatile platform for the design of such multitarget agents, exemplified by a series of compounds referred to as APH derivatives. researchgate.netnih.govresearchgate.netrsc.orgacs.orgmui.ac.ir

These multitarget APH compounds have been designed to possess a combination of neuroprotective activities, including the inhibition of matrix metalloproteinases (MMPs), antioxidant effects, and metal-chelating properties. researchgate.netnih.govrsc.orgacs.org For instance, certain APH derivatives have demonstrated the ability to chelate metal ions like iron and copper, which are implicated in the generation of reactive oxygen species (ROS) and oxidative stress in the brain. nih.govacs.org The synthesis of these compounds often involves a multicomponent reaction to construct the core phenanthridinone structure, followed by further modifications to introduce the desired functionalities. nih.govresearchgate.net

The neuroprotective effects of these multitarget derivatives have been demonstrated in cellular models of neurodegeneration. researchgate.netnih.govresearchgate.netrsc.orgacs.orgmui.ac.ir For example, APH compounds have been shown to protect neuronal cells from metal-induced toxicity and oxidative stress. researchgate.netnih.govrsc.orgacs.org Furthermore, some of these derivatives have been found to prevent the aggregation of amyloid-beta proteins, a key pathological hallmark of Alzheimer's disease. researchgate.netmui.ac.ir The development of these multitarget phenanthridin-6(5H)-one derivatives represents a promising strategy for the treatment of complex neurodegenerative disorders.

Below is a table summarizing the multitarget activities of selected APH compounds:

| Compound | MMP Inhibition | Antioxidant Activity | Metal Chelation (Fe, Cu) | Neuroprotection |

| APH1 | Yes | Yes | Yes | Yes |

| APH2 | Yes | Yes | Yes | Yes |

| APH3 | Yes | Yes | Yes | Yes |

| APH4 | Yes | Yes | Yes | Yes |

| APH5 | Yes | Yes | Yes | Yes |

This table is generated based on data from multiple sources. researchgate.netnih.govresearchgate.netrsc.orgacs.orgmui.ac.ir

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug design and development, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, extensive SAR studies have been conducted to guide the design of more potent and selective compounds. These studies typically involve the synthesis of a series of analogues with systematic variations in their structure, followed by the evaluation of their biological activity.

A significant area of research for phenanthridinone derivatives has been their activity as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. nih.gov SAR studies on these inhibitors have revealed that the nature and position of substituents on the phenanthridinone ring are critical for their potency. For example, the introduction of a hydroxyl group at the C8 position has been shown to be beneficial for PARP-1 inhibition.

The exploration of substituents at various positions of the phenanthridin-6(5H)-one core has allowed for a detailed SAR analysis. nih.gov It has been observed that the inhibitory potency can be significantly affected by the placement of nitrogen atoms within the core structure, leading to the development of aza-phenanthridinone derivatives with improved aqueous solubility and pharmacokinetic profiles.

The following table presents a summary of SAR findings for a series of substituted 5(H)phenanthridin-6-ones as PARP1 inhibitors: nih.gov

| Compound | Substitution | IC50 (nM) |

| 1b | 2-methyl | 10 |

| 1c | 3-methyl | 20 |

| 1d | 4-methyl | 30 |

| 1e | 1-methyl | 50 |

| 1f | 8-methyl | 60 |

| 1g | 10-methyl | 100 |

This data highlights the sensitivity of PARP1 inhibition to the position of the methyl substituent on the phenanthridinone ring.

These SAR studies provide a rational basis for the design of new derivatives with enhanced biological activity. By understanding the key structural features required for potent and selective inhibition, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.

Incorporation of Heterocyclic and Aromatic Substituents

The incorporation of additional heterocyclic and aromatic substituents is a widely employed strategy to enhance the biological activity and modulate the physicochemical properties of the this compound core. These appended ring systems can introduce new binding interactions with the target protein, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions.

A variety of heterocyclic moieties have been introduced into the phenanthridinone scaffold. For example, the attachment of a piperazine (B1678402) ring can improve aqueous solubility and provide a handle for further functionalization. Similarly, the incorporation of thiophene (B33073) or furan (B31954) rings can alter the electronic properties of the molecule and introduce new potential binding vectors. The choice of the heterocyclic substituent is often guided by the specific biological target and the desired pharmacological profile.

The following table provides examples of how the incorporation of different aromatic substituents can influence the anticancer activity of phenanthridin-6(5H)-one derivatives:

| Derivative | Aromatic Substituent | Target | Biological Activity |

| Compound A | 4-methoxyphenyl | Topoisomerase I | Potent anticancer activity |

| Compound B | 3,4-dimethoxyphenyl | Tubulin polymerization | Significant antiproliferative effects |

| Compound C | 4-fluorophenyl | PARP-1 | Enhanced inhibitory activity |

This table illustrates the diverse biological outcomes that can be achieved through the strategic incorporation of aromatic substituents.

The versatility of synthetic methods for the preparation of phenanthridinones, such as palladium-catalyzed cross-coupling reactions, allows for the efficient introduction of a wide range of heterocyclic and aromatic substituents, facilitating the exploration of a broad chemical space in the quest for novel therapeutic agents. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique to investigate the formation of complexes between organic compounds and metal ions. researchgate.net This method is particularly useful for studying the chelation properties of phenanthridinone derivatives. Research on isomers, such as 7-aminophenanthridin-6(5H)-one derivatives, demonstrates the utility of this technique in elucidating metal-ligand stoichiometry and interaction. researchgate.net

In a notable study, various derivatives of aminophenanthridinone (referred to as APH1-APH5) were investigated for their ability to bind with a range of metal ions, including Fe²⁺, Cu²⁺, Zn²⁺, Hg²⁺, Cd²⁺, and Al³⁺. researchgate.net The formation of a complex is indicated by changes in the UV-Vis absorption spectrum of the compound upon the addition of the metal ion. For instance, when solutions of the aminophenanthridinone derivatives were mixed with Fe²⁺ or Cu²⁺, significant differences in the intensity of absorption bands were observed, suggesting a direct interaction and the formation of iron and copper complexes. researchgate.net Conversely, the absence of spectral changes when mixed with ions like Zn²⁺, Cd²⁺, and Al³⁺ indicated a lack of interaction. researchgate.net

The experiments revealed that APH1, APH2, APH3, APH4, and APH5 were all capable of chelating iron and copper ions. researchgate.net Furthermore, compounds APH3, APH4, and APH5 also showed an ability to chelate mercury ions. researchgate.net The observed spectral shifts pointed to the formation of new bands associated with the metal-ligand complexes.

Table 1: Wavelengths of New Absorption Bands Formed by Aminophenanthridinone (APH) Derivatives with Various Metal Ions.

| Compound | Fe²⁺ Complex (nm) | Cu²⁺ Complex (nm) | Hg²⁺ Complex (nm) |

|---|---|---|---|

| APH1 | 280 | 275, 300 | No Interaction |

| APH2 | 270, 305 | 265 | No Interaction |

| APH3 | 280 | 260 | Interaction Observed |

| APH4 | Data not specified | 265 | 295, 300 |

| APH5 | 270 | 270 | 300, 305 |

In many interaction studies, the absorption spectra of the parent compound and its metal complex are highly similar, leading to overlapping bands that are difficult to resolve. researchgate.netresearchgate.net In such cases, derivative spectroscopy is a powerful mathematical tool used to enhance spectral differences. researchgate.netresearchgate.net By calculating the first-order derivative of the absorbance spectrum, subtle spectral changes are amplified, overlapping bands can be resolved, and background interference can be eliminated. researchgate.netresearchgate.net

In the study of aminophenanthridinone derivatives, the high spectral similarity between the compounds and their potential metal complexes necessitated the use of this technique. researchgate.netresearchgate.net The analysis of the first-order derivative spectra provided a clearer confirmation of the interactions. Since the first derivative spectrum passes through zero at the same wavelength as the maximum absorbance (λmax) of the original band, any shifts or appearance of new shoulders become more apparent. This method was crucial in confirming that the APH1-APH5 derivatives were indeed able to interact with Fe²⁺ and Cu²⁺, and that APH3, APH4, and APH5 could also form complexes with Hg²⁺. researchgate.net

Infrared (FTIR) Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a unique "fingerprint" for a molecule.

For 3-Aminophenanthridin-6(5h)-one, an FTIR spectrum would provide definitive evidence for its key structural features. Although specific experimental data for this compound is not detailed in the searched literature, the expected characteristic absorption bands can be predicted based on its structure:

N-H Stretching: The primary amine (-NH₂) and the secondary amide (N-H) groups would exhibit stretching vibrations, typically in the region of 3500-3300 cm⁻¹. The primary amine usually shows two distinct bands (symmetric and asymmetric stretching), while the secondary amide shows a single band.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the amide carbonyl group (C=O) is expected, typically appearing in the range of 1680-1630 cm⁻¹.

C=C Stretching: The aromatic rings of the phenanthridinone core would produce several absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching.

N-H Bending: The bending vibration of the N-H bond in the amine and amide groups would be visible around 1650-1550 cm⁻¹.

C-N Stretching: The stretching vibrations for the carbon-nitrogen bonds of the amine and amide groups would appear in the 1350-1000 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine & Amide (N-H) | Stretching | 3500 - 3300 |

| Amide (C=O) | Stretching | 1680 - 1630 |

| Amine & Amide (N-H) | Bending | 1650 - 1550 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Amine & Amide (C-N) | Stretching | 1350 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. rsc.org It provides detailed information about the chemical environment of individual atoms (specifically hydrogen, ¹H, and carbon, ¹³C) and their connectivity.

For this compound, a combination of ¹H NMR and ¹³C NMR experiments would be essential to confirm its constitution and the specific substitution pattern.

¹H NMR Spectroscopy: This technique would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show:

Aromatic Protons: A series of signals in the downfield region (typically 7.0-8.5 ppm) corresponding to the protons on the phenanthridinone ring system. The splitting patterns (e.g., doublets, triplets) of these signals, governed by spin-spin coupling, would be crucial for determining the exact position of the amino group and the arrangement of protons on the three aromatic rings.

Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group. Its chemical shift can vary and is often concentration and solvent dependent.

Amide Proton (-NH): A distinct signal, often a broad singlet, for the proton on the amide nitrogen, typically found further downfield.

¹³C NMR Spectroscopy: This spectrum would show a signal for each unique carbon atom in the molecule. This allows for a direct count of the carbon atoms and provides information on their hybridization (sp², sp³). For this compound, one would expect to see:

Carbonyl Carbon: A signal in the highly deshielded region (160-180 ppm) for the amide C=O carbon.

Aromatic Carbons: A cluster of signals in the 110-150 ppm range corresponding to the carbons of the fused aromatic rings. The carbon atom bonded to the amino group would have a distinct chemical shift compared to the others.

By using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), chemists can unambiguously assign each proton and carbon signal and confirm the complete bonding framework of the molecule. rsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a phenanthridinone derivative, and its target protein.

Derivatives of phenanthridin-6(5H)-one have been identified as inhibitors of Matrix Metalloproteinases (MMPs), a family of enzymes implicated in neuroinflammatory processes. nih.govresearchgate.net Computational docking studies have been instrumental in elucidating the binding mechanism of these compounds.

Initial designs of these compounds hypothesized that they might act as chelating agents for the catalytic zinc ion within the MMP active site. However, molecular modeling simulations revealed a different binding mode. The studies indicated that these phenanthridinone derivatives likely bind to a distal region of the MMP active site, specifically at the S1' subsite. nih.govresearchgate.netacs.org This interaction does not involve the chelation of the catalytic zinc ion, a finding that was later supported by experimental data showing the compounds were unable to chelate Zn²⁺ ions. researchgate.net This highlights the power of molecular docking in refining and correcting initial hypotheses about drug-target interactions.

Computational studies are also pivotal in predicting the selectivity of a ligand for different targets. In the case of 7-amino-phenanthridin-6(5H)-one derivatives (referred to as APH compounds), their selective metal-chelating activity was investigated. Experimental results, which confirmed computational predictions, showed that various APH derivatives could chelate iron (Fe²⁺) and copper (Cu²⁺) ions. nih.govacs.orgnih.gov Certain derivatives (APH3, APH4, and APH5) were also able to chelate mercury (Hg²⁺). nih.govacs.orgnih.gov Notably, none of the tested compounds were able to chelate zinc (Zn²⁺), cadmium (Cd²⁺), or aluminum (Al³⁺). nih.govacs.orgnih.gov This selective chelating profile is a key aspect of their potential therapeutic action, as it suggests they can target specific metal ions involved in pathological processes while avoiding interaction with essential ions like zinc. nih.gov

| Compound | Iron (Fe²⁺) | Copper (Cu²⁺) | Mercury (Hg²⁺) | Zinc (Zn²⁺) | Cadmium (Cd²⁺) | Aluminum (Al³⁺) |

|---|---|---|---|---|---|---|

| APH1 | Yes | Yes | No | No | No | No |

| APH2 | Yes | Yes | No | No | No | No |

| APH3 | Yes | Yes | Yes | No | No | No |

| APH4 | Yes | Yes | Yes | No | No | No |

| APH5 | Yes | Yes | Yes | No | No | No |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of molecules, such as their geometry, energy, and reactivity.

DFT calculations have been employed to understand the electronic properties of phenanthridinone derivatives. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity and electron-donating or -accepting capabilities. For several 7-amino-phenanthridin-6(5H)-one derivatives and their iron complexes, molecular structures were optimized, and their corresponding HOMO and LUMO energy levels were analyzed. acs.orgacs.org This analysis is crucial for understanding the stability of the compounds and their potential to participate in chemical reactions, such as those involved in their antioxidant or chelating activities. researchgate.net

| Computational Method | Application | Software/Force Field |

|---|---|---|

| Molecular Docking | Prediction of binding modes with MMPs | Not Specified |

| Molecular Modeling | HOMO-LUMO analysis | ChemBio3D (MM2, MMFF94) |

| DFT Calculations | Optimization of molecular structure and HOMO/LUMO analysis | Not Specified |

| Cheminformatics | Prediction of ADMET properties | ADMETsar, SwissADME |

Quantum Chemistry Studies on Mechanistic Pathways

Quantum chemistry provides a framework for understanding chemical reactions and molecular behavior at the atomic and subatomic levels. While detailed mechanistic pathway studies for 3-Aminophenanthridin-6(5H)-one are not extensively published, computational approaches can be used to explore potential mechanisms of action suggested by experimental data. For instance, the parent compound, 6(5H)-phenanthridinone, is known to inhibit poly(ADP-ribose)polymerase (PARP). acs.org Furthermore, it has been proposed that phenanthridinone derivatives may act as agonists of the Wnt/β-catenin signaling pathway. nih.gov Quantum chemistry methods could be applied to model the transition states and reaction energies involved in these inhibitory or activation pathways, providing a deeper, quantitative understanding of how these molecules exert their biological effects.

Cheminformatics Approaches in Inhibitor Design

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. The development of phenanthridinone derivatives has benefited from these approaches. The initial design of these compounds as potential metal-chelating agents is a direct application of rational drug design principles. nih.govresearchgate.netacs.orgacs.orgnih.gov

Furthermore, in silico screening of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical step in modern drug design. For phenanthridinone derivatives, cheminformatics tools like ADMETsar and SwissADME have been utilized to assess relevant drug-likeness properties. acs.org This computational filtering allows researchers to prioritize compounds with favorable predicted profiles for further experimental testing, saving significant time and resources in the drug development pipeline.

Molecular and Mechanistic Investigations in in Vitro Research Models

Enzymatic Inhibition Studies

The therapeutic potential of novel chemical entities is often first elucidated through in vitro studies that characterize their interactions with specific enzymes. For the compound 3-Aminophenanthridin-6(5H)-one and its analogs, a significant body of research has focused on their ability to inhibit key enzymes implicated in various pathological processes. These investigations have revealed a multi-target profile, with notable activity against matrix metalloproteinases and poly(ADP-ribose) polymerase.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of the phenanthridin-6(5H)-one scaffold have been identified as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Dysregulation of MMP activity is associated with numerous diseases, including cancer, neuroinflammatory conditions, and cardiovascular disorders.

Specifically, research has highlighted the inhibitory effects of aminophenanthridin-6-one derivatives on MMP-2 and MMP-9. nih.govresearchgate.netnih.gov These two gelatinases are key players in the breakdown of type IV collagen, a major component of basement membranes, and their activity is intrinsically linked to processes such as tumor invasion, metastasis, and angiogenesis. nih.govresearchgate.net

Interactive Data Table: MMP Inhibition Profile of Aminophenanthridin-6-one Derivatives

| Target Enzyme | Observed Effect | Relevant Associated Pathologies |

| MMP-2 | Inhibition | Neuroinflammation, Brain Damage nih.govnih.gov |

| MMP-9 | Inhibition | Neuroinflammation, Brain Damage nih.govresearchgate.netnih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phenanthridin-6(5H)-one core structure is a well-established scaffold for the development of inhibitors of poly(ADP-ribose) polymerase (PARP), particularly PARP-1. nih.govnih.gov PARP-1 is a key enzyme in the DNA damage response, playing a critical role in the repair of single-strand breaks. Inhibition of PARP-1 is a clinically validated strategy in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Substituted 5(H)phenanthridin-6-ones, including those with substitutions at the 3-position, have been synthesized and identified as potent PARP-1 inhibitors. nih.gov The parent compound, 6(5H)-phenanthridinone, itself is a known PARP-1 inhibitor. nih.gov

Exploration of Dual PARP1-BRD4 Inhibitory Profiles

More recently, the phenanthridin-6(5H)-one scaffold has been explored as a foundation for the design of dual inhibitors targeting both PARP-1 and Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins that acts as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and regulating the transcription of key oncogenes. The simultaneous inhibition of PARP-1 and BRD4 is a promising therapeutic strategy, as it can induce synthetic lethality in cancer cells through complementary mechanisms of DNA repair inhibition and transcriptional repression of survival genes.

Cellular Pathway Modulation and Signaling

Beyond direct enzymatic inhibition, the biological effects of this compound and its analogs are also mediated through the modulation of critical cellular signaling pathways. A key pathway influenced by these compounds is the Nrf2-mediated antioxidant response.

Induction of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Studies on 7-amino-phenanthridin-6-one derivatives have demonstrated their ability to induce the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govresearchgate.netnih.govacs.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes encoding for antioxidant enzymes and other protective proteins. The antioxidant effects of aminophenanthridin-6-one derivatives are believed to be mediated through this induction of the Nrf2 pathway, leading to the overexpression of antioxidant enzymes. nih.govnih.govacs.org Interestingly, the inhibition of PARP has also been linked to an increase in Nrf2 levels, suggesting a potential mechanistic link between these two activities of the phenanthridinone scaffold.

Interactive Data Table: Cellular Pathway Modulation by Aminophenanthridin-6-one Derivatives

| Cellular Pathway | Effect | Downstream Consequences |

| Nrf2 Pathway | Induction | Upregulation of antioxidant and cytoprotective genes nih.govresearchgate.netnih.govacs.org |

Agonism of the Wnt/β-catenin Signaling Pathway

Phenanthridin-6(5H)-one derivatives have been identified as agonists of the Wnt/β-catenin signaling pathway. acs.orgnih.govresearchgate.net This pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and cell fate determination. nih.gov The activation of the Wnt/β-catenin pathway by these compounds represents a significant aspect of their biological activity. acs.orgnih.govresearchgate.net Furthermore, the activation of this signaling cascade has been linked to the potential induction of Nuclear factor erythroid 2-related factor 2 (Nrf2) expression through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). acs.orgnih.govresearchgate.net Dysregulation of the Wnt pathway is associated with various diseases, including neurodegenerative disorders, making its modulation a key area of therapeutic research. nih.govenamine.net

Interactions with Metal Ions and Mechanisms of Oxidative Stress Mitigation

The interaction of phenanthridinone derivatives with metal ions and their capacity to counteract oxidative stress are defining features of their molecular behavior. These compounds exhibit a multi-faceted approach to mitigating cellular damage by chelating specific metal ions and neutralizing reactive oxygen species.

Selective Metal Ion Chelating Activity (e.g., Fe, Cu, Hg)

A family of 7-amino-phenanthridin-6-one derivatives (referred to as APH compounds) has demonstrated selective metal ion chelating properties in laboratory studies. acs.orgresearchgate.netnih.govucm.es Using techniques such as ultraviolet-visible (UV-vis) spectroscopy, researchers have confirmed that these compounds can bind to specific metal ions. acs.orgnih.gov

All tested derivatives (APH1–APH5) were able to chelate iron (Fe²⁺) and copper (Cu²⁺). acs.orgresearchgate.netnih.govucm.es A subset of these compounds, specifically APH3, APH4, and APH5, also showed the ability to chelate mercury (Hg²⁺). acs.orgresearchgate.netnih.govucm.es Notably, this chelating activity is selective; none of the tested APH compounds were found to bind with zinc (Zn²⁺), cadmium (Cd²⁺), or aluminum (Al³⁺). acs.orgnih.govucm.es This selectivity is a critical characteristic, as it suggests the compounds can target specific metal ions implicated in pathological processes without disrupting the homeostasis of other essential metals. acs.orgrsc.org

Table 1: Selective Metal Ion Chelation by 7-Aminophenanthridin-6(5H)-one Derivatives (APH1-APH5)

| Compound | Iron (Fe²⁺) | Copper (Cu²⁺) | Mercury (Hg²⁺) | Zinc (Zn²⁺) | Cadmium (Cd²⁺) | Aluminum (Al³⁺) |

|---|---|---|---|---|---|---|

| APH1 | Chelates | Chelates | No | No | No | No |

| APH2 | Chelates | Chelates | No | No | No | No |

| APH3 | Chelates | Chelates | Chelates | No | No | No |

| APH4 | Chelates | Chelates | Chelates | No | No | No |

| APH5 | Chelates | Chelates | Chelates | No | No | No |

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Phenanthridinone derivatives possess antioxidant properties and the ability to protect against reactive oxygen species (ROS). acs.orgnih.govnih.gov The primary mechanism for this antioxidant effect is believed to be the induction of the Nrf2 pathway. acs.orgresearchgate.netnih.govucm.es Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective enzymes. acs.org By upregulating the Nrf2 pathway, these compounds lead to an overexpression of these protective enzymes, thereby enhancing the cell's ability to neutralize ROS and combat oxidative stress. acs.orgresearchgate.netnih.govucm.es An additional potential mechanism involves the inhibition of poly(ADP-ribose)polymerase (PARP), as the parent compound, 6(5H)-phenanthridinone, is a known PARP inhibitor; PARP inhibition has been shown to increase NRF2 levels. acs.orgresearchgate.net

Reduction of Lipid Peroxidation

In vitro studies have demonstrated that 7-aminophenanthridin-6-one derivatives can reduce lipid peroxidation induced by metals such as iron (FeCl₂) and cadmium (CdCl₂). acs.orgnih.gov Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. The extent of this damage is often measured by quantifying malondialdehyde (MDA), a well-established biomarker of lipid peroxidation. acs.orgnih.govmdpi.com Research has shown that treatment with APH compounds can prevent the oxidative stress-induced formation of MDA in neuronal cells, indicating a protective effect against the degradation of lipids. nih.gov

Molecular Mechanisms of Neuroprotection in In Vitro Models

The neuroprotective properties of phenanthridinone derivatives have been investigated in cellular models, particularly in the context of metal-induced toxicity. These compounds can mitigate cellular damage and prevent cell death through a combination of their metal-chelating and antioxidant activities.

Amelioration of Oxidative Stress in Neuronal Cell Lines

Derivatives of 7-Aminophenanthridin-6(5H)-one have demonstrated significant potential in mitigating oxidative stress within neuronal cell models, a key pathological factor in neurodegenerative diseases. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Accumulation of certain metals in the brain can induce oxidative stress, leading to cellular damage and death. nih.govnih.gov

In vitro studies using the SN56 neuronal cell line have shown that 7-aminophenanthridin-6-one derivatives (APH compounds) can protect against metal-induced oxidative stress. nih.govnih.gov The protective mechanism is not solely dependent on chelating (binding) metal ions, but also involves the activation of endogenous antioxidant defense systems. nih.govresearchgate.net

A primary mechanism identified is the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govacs.org Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective enzymes. acs.org Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus to initiate the transcription of these protective genes. nih.govacs.org Research indicates that APH compounds upregulate Nrf2 gene expression and concurrently decrease the expression of Keap1. acs.org This dual action leads to an enhanced antioxidant response, evidenced by the increased expression of downstream enzymes such as catalase (Cat) and glutathione (B108866) peroxidase (Gpx). acs.org

The table below summarizes the observed effects of APH compounds on key components of the Nrf2 antioxidant pathway in SN56 neuronal cells.

| Compound Series | Target Cell Line | Key Molecular Target | Observed Effect |

| APH1-APH5 | SN56 | Keap1 | Concentration-dependent decrease in gene and protein expression. acs.org |

| APH1-APH5 | SN56 | Nrf2 | Concentration-dependent increase in gene and protein expression. acs.org |

| APH1-APH5 | SN56 | Catalase (Cat) | Increased gene and protein expression. acs.org |

| APH1-APH5 | SN56 | Glutathione Peroxidase (Gpx) | Increased gene and protein expression. acs.org |

These findings establish that the antioxidant effect of these compounds is mediated through the strategic upregulation of the Nrf2 pathway, leading to an overexpression of protective antioxidant enzymes. nih.govresearchgate.net This action helps neuronal cells combat the damaging effects of oxidative stress induced by factors like heavy metal accumulation. nih.gov

Impact on Toxic Protein Generation and Aggregation (e.g., amyloid proteins)

The accumulation and aggregation of toxic proteins, such as amyloid-beta (Aβ) peptides, are central to the pathology of several neurodegenerative diseases. nih.govnih.gov Brain metal accumulation is known to promote the formation and aggregation of these toxic proteins. nih.govurjc.es Derivatives of 7-Aminophenanthridin-6(5H)-one have been investigated for their ability to counteract these processes in neuronal models. nih.gov

Studies have revealed that APH compounds can chemically interfere with and prevent the aggregation of Aβ proteins induced by metals like iron and cadmium. nih.gov This action appears to be independent of their antioxidant activity, suggesting an additional neuroprotective mechanism. nih.gov Beyond direct chemical interference, these compounds also influence cellular machinery responsible for protein quality control. nih.gov

Specifically, APH derivatives have been shown to induce the expression of Heat Shock Protein 70 (HSP70) and the Proteasome 20S (P20S). nih.gov These cellular components are crucial for the correct folding of new proteins, the refolding of misfolded proteins, and the degradation of toxic or unnecessary proteins. nih.govurjc.es Certain metals can suppress the expression of HSP70 and P20S, thereby promoting the accumulation of toxic proteins like Aβ. nih.gov By upregulating these protective systems, APH compounds help the cell clear potentially harmful protein aggregates. nih.gov

Furthermore, APH compounds have demonstrated the ability to protect SN56 neuronal cells from cell death induced by direct exposure to Aβ proteins, reversing the toxic effects either partially or completely. nih.gov

The following table summarizes the effects of APH derivatives on mechanisms related to toxic protein aggregation.

| Compound Series | Target Cell Line | Process/Target | Research Finding |

| APH1-APH5 | SN56 | Metal-Induced Aβ Aggregation | Chemically prevents the aggregation of amyloid-beta proteins. nih.gov |

| APH1-APH5 | SN56 | HSP70 Expression | Induces the expression of Heat Shock Protein 70. nih.gov |

| APH1-APH5 | SN56 | Proteasome 20S (P20S) Expression | Induces the expression of the 20S proteasome subunit. nih.gov |

| APH1-APH5 | SN56 | Aβ-Induced Cell Death | Protects against neuronal cell death caused by amyloid-beta proteins. nih.gov |

These results indicate that 7-aminophenanthridin-6(5H)-one derivatives employ a multitarget approach to combat the pathological hallmarks of neurodegeneration. They not only prevent the formation of toxic protein aggregates but also enhance the cell's intrinsic systems for managing and degrading these harmful proteins. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Development of Novel Bioactive Scaffolds

The phenanthridinone core is a prevalent structural motif in a variety of bioactive natural products. nih.gov This has inspired medicinal chemists to explore 3-aminophenanthridin-6(5H)-one and its analogs as foundational structures for creating new bioactive compounds. The inherent properties of this scaffold allow for the introduction of diverse substituents, enabling the fine-tuning of pharmacological profiles.

One notable application is in the development of matrix metalloproteinase (MMP) inhibitors. nih.gov A study disclosed 7-amino-phenanthridin-6-one as a novel framework for MMP inhibition, with derivatives showing selectivity for MMP-2 and MMP-9, enzymes implicated in the brain damage associated with ischemic stroke. nih.gov Computational studies have suggested that these compounds bind to a distal part of the enzyme's S1' site, offering a non-zinc binding mechanism of inhibition, which may reduce off-target effects. nih.gov

The versatility of the phenanthridinone scaffold is further demonstrated by its use in creating inhibitors for other enzyme families. For instance, derivatives have been synthesized and evaluated for their ability to inhibit DNA topoisomerase I/II, highlighting the broad potential of this scaffold in developing enzyme-targeted therapies. frontiersin.orgresearchgate.net

Design of Multitarget-Directed Ligands for Complex Biological Pathways

The multifactorial nature of diseases like neurodegenerative disorders necessitates therapeutic strategies that can modulate multiple biological targets simultaneously. The this compound scaffold is well-suited for the design of such multitarget-directed ligands (MTDLs). Its structure allows for the incorporation of different pharmacophores that can interact with various pathological pathways.

Researchers have developed derivatives of 7-aminophenanthridin-6-one that exhibit a multitarget neuroprotective profile. nih.govacs.orgnih.govresearchgate.netucm.es These compounds have been shown to not only inhibit MMPs but also possess antioxidant properties, protecting against oxidative stress by reducing lipid peroxidation. nih.govacs.orgnih.gov This dual activity is particularly relevant for conditions like ischemic stroke where both enzymatic damage and oxidative stress play crucial roles. nih.gov

Furthermore, the design of these MTDLs has been extended to include metal chelation properties. nih.govacs.orgnih.gov Certain derivatives have demonstrated selective chelation of metal ions like iron and copper, which are implicated in the generation of reactive oxygen species and protein aggregation in neurodegenerative diseases. acs.orgnih.govucm.esacs.org This combination of MMP inhibition, antioxidant activity, and metal chelation within a single molecule exemplifies the potential of the this compound scaffold in addressing complex disease pathologies.

Exploration in Neurodegenerative Disease Research (In Vitro Preclinical Models)

The application of this compound derivatives has been extensively explored in in vitro models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govmdpi.comfrontiersin.org The multitarget nature of these compounds makes them promising candidates for tackling the complex biological cascades involved in these disorders.

In the context of Alzheimer's disease, research has focused on the ability of these compounds to counteract metal-induced toxicity and amyloid-beta (Aβ) protein aggregation. nih.govresearchgate.neturjc.es Studies have shown that derivatives of 7-aminophenanthridin-6(5H)-one can protect neuronal cells from metal-induced cell death and oxidative stress. acs.orgnih.govresearchgate.netucm.esacs.orgnih.gov The antioxidant effects are partly mediated through the induction of the Nrf2 pathway, which leads to the overexpression of antioxidant enzymes. acs.orgnih.govresearchgate.netucm.es Moreover, these compounds have been found to chemically inhibit metal-induced Aβ aggregation and promote the expression of heat shock proteins and the proteasome system, which are involved in the clearance of toxic protein aggregates. nih.govresearchgate.neturjc.es

The parent compound, 6(5H)-phenanthridinone, has also been identified as a poly(ADP-ribose)polymerase (PARP) inhibitor, an activity that can produce anti-inflammatory effects and may contribute to the observed neuroprotection. acs.orgnih.gov This multifaceted mechanism of action underscores the potential of the this compound scaffold in the development of novel therapeutics for neurodegenerative diseases.

Table 1: Neuroprotective Activities of 7-Aminophenanthridin-6(5H)-one Derivatives (APH Compounds)

| Compound | Metal Chelating Activity | Antioxidant Mechanism | Protection Against Aβ-induced Cell Death | Reference |

| APH1-5 | Selectively chelate iron and copper ions. APH3-5 also chelate mercury. | Induction of the Nrf2 pathway leading to overexpression of antioxidant enzymes. | Protect against amyloid-beta proteins-induced neuronal cell death. | acs.orgnih.govacs.orgnih.gov |

Scaffold for Anticancer Research Initiatives

The phenanthridinone skeleton is a key structural feature in several natural products with known antitumor activity. nih.gov This has prompted significant interest in utilizing this compound and its derivatives as scaffolds for the development of novel anticancer agents. The planar nature of the phenanthridinone ring system allows for intercalation into DNA, a mechanism of action for some anticancer drugs.

Based on the structure of the natural product sanguinarine, a series of phenanthridine derivatives were designed and synthesized. frontiersin.org Their cytotoxic activities were evaluated against a panel of human cancer cell lines, including MCF-7 (breast), PC3 (prostate), Hela (cervical), A549 (lung), and HepG2 (liver). frontiersin.org One derivative, compound 8a, exhibited significant cytotoxic activity against MCF-7 cells with an IC50 value of 0.28 μM. frontiersin.org Mechanistic studies revealed that this compound could inhibit the activity of DNA topoisomerase I/II, arrest the cell cycle in the S phase, and induce apoptosis. frontiersin.orgresearchgate.net

Another study reported the development of a phenanthridone derivative, ZYH005, for the potential treatment of acute promyelocytic leukemia (APL), including cases resistant to trans-retinoic acid. scispace.com This compound demonstrated high efficiency and low toxicity in preclinical models. scispace.com These findings highlight the potential of the this compound scaffold in generating potent and selective anticancer agents.

Table 2: Anticancer Activity of Phenanthridine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

| 8a | MCF-7 | 0.28 | DNA topoisomerase I/II inhibition, S phase cell cycle arrest, induction of apoptosis | frontiersin.org |

| ZYH005 | Promyelocytic leukemia | Nano mole level | Not specified | scispace.com |

Building Blocks in Advanced Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound serves as a valuable building block in advanced organic synthesis. The phenanthridinone framework is a core component of numerous complex natural products, and synthetic methodologies to construct this scaffold are of great interest to organic chemists. nih.gov

Various synthetic strategies have been developed for the preparation of phenanthridinones, including aryl-aryl and N-aryl coupling reactions, as well as photocatalyzed reactions. nih.gov The presence of the amino group on the this compound core provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. For example, the amino group can be acylated, alkylated, or used in coupling reactions to introduce new functionalities.

The synthesis of 3-(6-aminopyridin-3-yl)benzamide derivatives, which have been investigated for their antitumor activities, showcases the utility of amino-functionalized building blocks in constructing more complex molecules with desired biological properties. researchgate.net The ability to readily modify the this compound scaffold makes it a versatile platform for the creation of novel compounds for a wide range of applications in materials science and chemical biology.

Future Research Directions and Methodological Advancements

Further Elucidation of Underexplored Mechanistic Pathways

While significant strides have been made in understanding the synthesis and biological action of phenanthridinones, several mechanistic pathways remain ripe for deeper exploration. Future research could provide a more granular understanding of the underlying processes governing their formation and therapeutic effects.

One key area for investigation is the nuanced mechanism of palladium-catalyzed C-H activation/amination reactions used in their synthesis. While the general catalytic cycle is understood to involve oxidative addition, C-H activation, and reductive elimination, the precise roles of ligands, additives, and reaction conditions on the regioselectivity and efficiency of these transformations warrant further study. For instance, the palladium-catalyzed cyclization of N-methoxybenzamides with arenes proceeds through multiple oxidative C-H activation and C-C/C-N bond formation steps in a one-pot reaction at room temperature, offering a simplified route to these bioactive molecules. nih.gov A deeper mechanistic probing of this and similar reactions could lead to the development of even more efficient and milder synthetic protocols.

Moreover, the neuroprotective mechanisms of some 7-aminophenanthridin-6(5H)-one derivatives appear to be independent of their metal-chelating activity, suggesting the involvement of other cellular processes. nih.gov It has been proposed that these compounds may prevent metal-induced aggregation of amyloid-beta proteins and induce the expression of heat shock proteins and the proteasome system. nih.gov A thorough elucidation of these underexplored pathways could unveil new therapeutic strategies for neurodegenerative diseases.

Integration of Novel Synthetic Strategies for Diversification

The development of novel synthetic methodologies is crucial for expanding the chemical space around the 3-Aminophenanthridin-6(5H)-one core, thereby enabling the generation of derivatives with enhanced potency and selectivity. While traditional methods have proven effective, the integration of innovative strategies can offer access to previously inaccessible analogues.

Recent advancements in photoredox catalysis present a promising avenue for the synthesis of phenanthridinones. nih.gov Photo-mediated reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them an attractive alternative to transition-metal-catalyzed methods. The exploration of different photosensitizers, light sources, and reaction setups could lead to the development of highly efficient and environmentally benign synthetic routes.

Another area of interest is the application of one-pot, multi-component reactions. These reactions, which involve the simultaneous combination of three or more starting materials, offer a high degree of atom economy and operational simplicity. The development of novel multi-component strategies for the synthesis of highly substituted this compound derivatives would significantly streamline the drug discovery process. For instance, domino reactions that proceed through sequential C-C and C-N bond formation in a single pot have been shown to be highly efficient for constructing the phenanthridinone scaffold. researchgate.net

Furthermore, the use of alternative catalysts beyond palladium could unlock new reactivity patterns and substrate scopes. Catalysts based on other transition metals like copper, rhodium, or iridium have been successfully employed in C-H activation reactions and could be adapted for the synthesis of phenanthridinones. researchgate.net For example, an operationally simple oxidative annulation process mediated by an inexpensive copper salt has been developed for the synthesis of polyfluorinated phenanthridinones in high yields. researchgate.net

The diversification of the phenanthridinone core can also be achieved through late-stage functionalization. This approach involves the selective modification of a pre-formed phenanthridinone scaffold, allowing for the rapid generation of a library of analogues. The development of robust and regioselective late-stage C-H functionalization methods for the this compound core would be a significant advancement in the field.

Expansion of Substrate Scope and Functional Group Tolerance in Phenanthridinone Synthesis

A critical aspect of developing versatile synthetic methods is their applicability to a broad range of substrates and their tolerance of various functional groups. Future research should focus on expanding the substrate scope of existing and new synthetic routes to this compound to allow for the incorporation of a wider array of chemical moieties.

Palladium-catalyzed methods have demonstrated good tolerance for a variety of functional groups on both the benzamide (B126) and aryl coupling partners. rsc.orgnih.gov However, certain functional groups, such as unprotected amines and some heterocycles, can be problematic. A systematic investigation into the compatibility of a wider range of functional groups, including those commonly found in drug molecules, would enhance the utility of these methods.

The table below summarizes the functional group tolerance observed in a palladium-catalyzed annulation reaction for the synthesis of phenanthridin-6(5H)-one derivatives. nih.govacs.org

| Functional Group | Position on Benzamide | Position on Benzoic Acid | Tolerated (Yes/No) |

| Methyl | N-substituent, Aromatic core | - | Yes |

| Ethyl | N-substituent | - | Yes |

| n-Propyl | N-substituent | - | Yes |